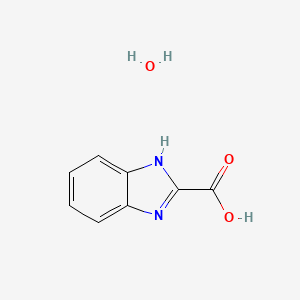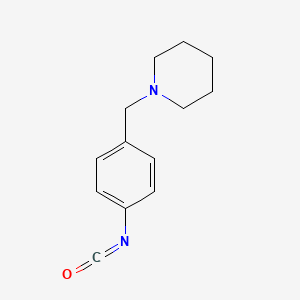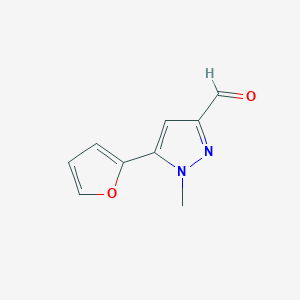
4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their potential as cardiotonic agents, antimicrobial agents, and their ability to form various complex structures with interesting chemical and physical properties .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions that can yield a variety of structurally diverse compounds. For instance, a three-component synthesis involving malononitrile, a substituted benzaldehyde, and an amine has been used to create novel pyridine derivatives . Similarly, the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent has been shown to produce 2,2′-disulfanediylbis(1H-pyrroles) . These methods demonstrate the versatility of synthetic approaches in generating pyridine-based compounds with different substituents and functional groups.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structures of certain pyridine derivatives have been confirmed by single-crystal X-ray diffraction, providing detailed insights into their molecular conformations and crystal packing . The effects of different substituents on the molecular structure and properties of these compounds are of particular interest, as they can significantly influence their biological activity and interactions with other molecules.
Chemical Reactions Analysis
Pyridine derivatives can undergo a range of chemical reactions, leading to the formation of complex structures with diverse functional groups. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents can yield 4H-pyrano[3,2-c]pyridines or 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, depending on the reaction conditions and the nature of the reagents used . These reactions highlight the reactivity of the pyridine ring and its potential to form new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the presence of different substituents. For example, the optical properties of some pyridine derivatives have been investigated using UV–vis absorption and fluorescence spectroscopy, revealing how substituents can affect their emission spectra . Additionally, the antimicrobial and anticancer activities of certain pyridine derivatives have been evaluated, demonstrating their potential therapeutic applications . The synthesis, characterization, and analysis of these compounds provide valuable information for the development of new drugs and materials with specific desired properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Synthesis of Pyridine and Fused Pyridine Derivatives : This compound is involved in the synthesis of a series of pyridine derivatives, including isoquinoline and pyrido[2,3-d]pyrimidine derivatives (Al-Issa, 2012).
- Synthesis of Novel Pyridine Derivatives : A study demonstrated its use in synthesizing novel pyridine derivatives and investigating their structural features through spectroscopic methods (Cetina et al., 2010).
- Formation of Pyrazolo-pyridine Derivatives : This compound was utilized in the formation of pyrazolo-[3,4-b]-pyridine derivatives and examined for their reactivity towards various chemicals (Al-Issa, 2012).
Material Science and Engineering Applications
- Pyridine Derivatives in Device Fabrication : Research explored the thermal, structural, and optical characteristics of pyridine derivatives for potential use in fabricating heterojunctions and devices (Zedan et al., 2020).
- Optical Properties and Device Characterization : The study of pyrazolo[4,3-b]pyridine derivatives revealed their optical properties and suitability for device fabrication, such as photovoltaic properties (El-Menyawy et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyridine derivatives have been investigated for their role in corrosion inhibition, particularly in protecting steel surfaces in acidic environments (Sudheer & Quraishi, 2015).
Pharmacological Research
- Synthesis of Cardiotonic Agents : While the primary focus is not on pharmacology, some studies have explored the synthesis of compounds related to this pyridine derivative for potential inotropic activity (Sircar et al., 1987).
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)11-6-7-15-13(16)12(11)8-14/h2-7H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPSGGYUVSPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189219 |
Source


|
| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
886362-01-2 |
Source


|
| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)




![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)






